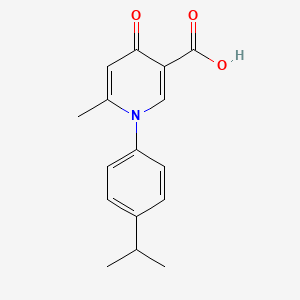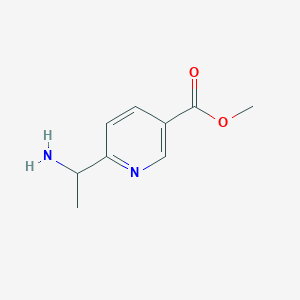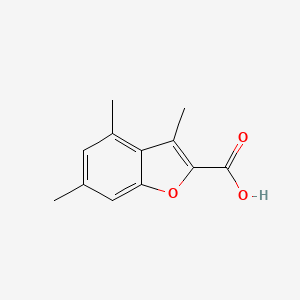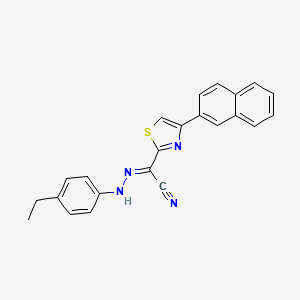![molecular formula C10H16FNO4S B2572808 [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride CAS No. 2248878-53-5](/img/structure/B2572808.png)
[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride is a complex organic compound that features a morpholine ring substituted with a methanesulfonyl fluoride group and a 2-methylcyclopropanecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of morpholine with methanesulfonyl chloride to introduce the methanesulfonyl group. This is followed by the introduction of the 2-methylcyclopropanecarbonyl group through a cyclopropanation reaction. The final step involves the fluorination of the sulfonyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The methanesulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the methanesulfonyl fluoride group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. The methanesulfonyl fluoride group is known to act as a potent inhibitor of serine proteases, making it useful in the study of protease function and regulation.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to inhibit specific enzymes makes it a promising lead compound for the development of new therapeutics for diseases such as cancer and inflammatory disorders.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique reactivity and functional group compatibility make it suitable for use in various industrial processes, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride involves the inhibition of specific enzymes, particularly serine proteases. The methanesulfonyl fluoride group reacts with the active site serine residue of the enzyme, forming a covalent bond and effectively blocking the enzyme’s activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[4-(Morpholin-4-yl)phenyl]methanesulfonyl fluoride: Similar in structure but with a phenyl group instead of the 2-methylcyclopropanecarbonyl group.
[4-(Cyclopropylcarbonyl)morpholin-2-yl]methanesulfonyl fluoride: Similar but with a cyclopropylcarbonyl group instead of the 2-methylcyclopropanecarbonyl group.
Uniqueness
The uniqueness of [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride lies in its combination of functional groups, which provides distinct reactivity and biological activity. The presence of the 2-methylcyclopropanecarbonyl group adds steric hindrance and electronic effects that can influence the compound’s interactions with biological targets and its overall stability.
Properties
IUPAC Name |
[4-(2-methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4S/c1-7-4-9(7)10(13)12-2-3-16-8(5-12)6-17(11,14)15/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFWQLFWQXQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCOC(C2)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2572725.png)
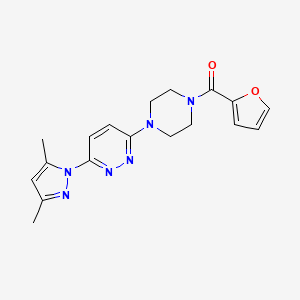
![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/structure/B2572728.png)
![4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2572730.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxy-2-naphthamide](/img/structure/B2572731.png)
![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2572732.png)
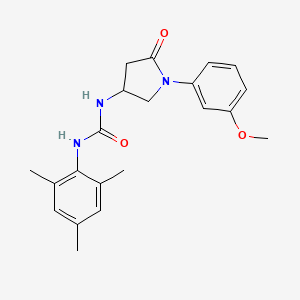
![3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]-N-(2-PYRIDINYLMETHYL)PROPANAMIDE](/img/structure/B2572736.png)


